N-(6-methyl-1H-indazol-5-yl)thiourea
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Overview
Description
“N-(6-methyl-1H-indazol-5-yl)thiourea” is a chemical compound with the CAS Number: 691857-99-5 and a linear formula of C9H10N4S . It has a molecular weight of 206.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(6-methyl-1H-indazol-5-yl)thiourea” is 1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N-(6-methyl-1H-indazol-5-yl)thiourea” is a solid compound . It has a molecular weight of 206.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Anticancer Activity
Application : Indazole derivatives have been found to possess anticancer activity. For example, a drug called niraparib has been widely used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of cancer being treated.
Results : The results have shown that these derivatives can be effective in treating various types of cancer .
Antifungal and Antibacterial Activity
Application : Indazole derivatives have been found to possess antifungal and antibacterial activities .
Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of fungal or bacterial infection being treated.
Results : The results have shown that these derivatives can be effective in treating various types of fungal and bacterial infections .
Anti-inflammatory Activity
Application : Indazole derivatives have been found to possess anti-inflammatory activity .
Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of inflammation being treated.
Results : The results have shown that these derivatives can be effective in treating various types of inflammation .
Treatment of Parkinson’s Disease
Application : A structurally novel, highly potent drug-like compound developed by Merck, known as MLi-2, is a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for treatment of Parkinson’s disease .
Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the stage of Parkinson’s disease being treated.
Results : The results have shown that this derivative can be effective in treating Parkinson’s disease .
Antihypertensive Activity
Application : Indazole-containing heterocyclic compounds have been found to possess antihypertensive properties .
Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of hypertension being treated.
Results : The results have shown that these derivatives can be effective in treating hypertension .
Antidepressant Activity
Application : Indazole-containing heterocyclic compounds have been found to possess antidepressant properties .
Methods : The specific methods of application or experimental procedures would depend on the specific derivative and the type of depression being treated.
Results : The results have shown that these derivatives can be effective in treating depression .
Safety And Hazards
properties
IUPAC Name |
(6-methyl-1H-indazol-5-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-2-8-6(4-11-13-8)3-7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVUGPRSNMHENF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=S)N)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327827 |
Source
|
Record name | (6-methyl-1H-indazol-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(6-methyl-1H-indazol-5-yl)thiourea | |
CAS RN |
691857-99-5 |
Source
|
Record name | (6-methyl-1H-indazol-5-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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